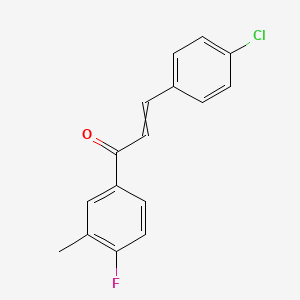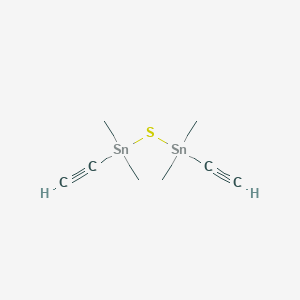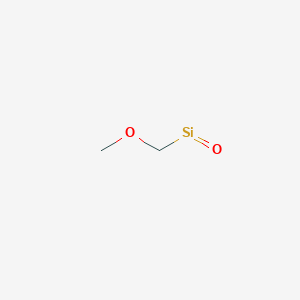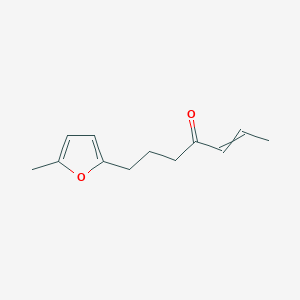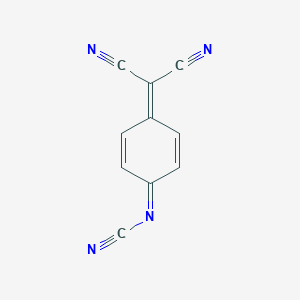
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide is a compound known for its unique chemical structure and properties It belongs to the family of dicyanomethylene derivatives, which are characterized by the presence of multiple cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide typically involves the reaction of malononitrile with appropriate aldehydes or ketones under basic conditions. The reaction proceeds through a condensation mechanism, forming the dicyanomethylene moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyanomethylene oxides, while reduction may produce dicyanomethylene amines.
Wissenschaftliche Forschungsanwendungen
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which 4-(dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide exerts its effects is primarily through its electronic properties. The multiple cyano groups create a highly electron-deficient environment, which can interact with various molecular targets. This interaction can influence molecular pathways, such as electron transfer processes, making the compound useful in applications like organic electronics and photonics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM): Known for its use in organic light-emitting diodes (OLEDs) and as a laser dye.
Dicyanoisophorone (DCO): Used in fluorescence imaging and as a component in photovoltaic cells.
Uniqueness
4-(Dicyanomethylene)-2,5-cyclohexadien-1-ylidenecyanamide is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electronic interactions, such as in the development of advanced materials and sensors.
Eigenschaften
CAS-Nummer |
116267-99-3 |
|---|---|
Molekularformel |
C10H4N4 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]cyanamide |
InChI |
InChI=1S/C10H4N4/c11-5-9(6-12)8-1-3-10(4-2-8)14-7-13/h1-4H |
InChI-Schlüssel |
PPPJNKXQPGCECC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC#N)C=CC1=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)


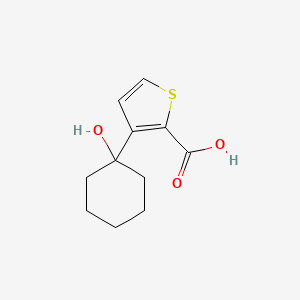
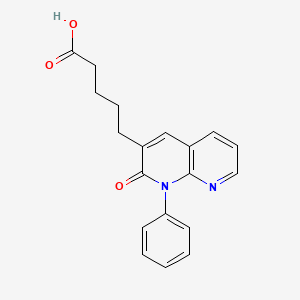
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
